4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-11-5-7-15(8-6-11)17(23)20-19-22-21-18(24-19)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSIYIVSBOXJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the intermediate 4-methyl-N-(thiazol-2-yl)benzamide. This intermediate is then subjected to cyclization with 2,4,6-trimethylphenyl isothiocyanate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key differences in substituents, spectral characteristics, and bioactivity are summarized below:
Substituent Effects on the Benzamide Moiety
Substituent Effects on the Thiadiazole Ring
Spectral and Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can purity be ensured?
- Methodology :
- Step 1 : Condensation of 2-amino-1,3,4-thiadiazole derivatives with substituted benzoyl chlorides under reflux conditions in polar aprotic solvents (e.g., DMF or pyridine) .
- Step 2 : Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional heating .
- Purity Control : Use thin-layer chromatography (TLC) to monitor reaction progress and confirm compound homogeneity. Final purification via column chromatography or recrystallization .
- Characterization : Employ -/-NMR (400 MHz) for structural elucidation, FTIR for functional group validation, and mass spectrometry for molecular weight confirmation .
Q. How can researchers validate the structural integrity of this compound?
- Approach :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns, as seen in thiadiazole derivatives) .
- Spectroscopic Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) to detect discrepancies in substituent positioning .
Advanced Research Questions
Q. How do structural modifications to the 2,4,6-trimethylphenyl or benzamide groups influence bioactivity?
- Structure-Activity Relationship (SAR) Strategy :
- Functional Group Screening : Synthesize analogs with halogenated, electron-withdrawing, or bulky substituents on the benzamide or thiadiazole rings. Evaluate changes in bioactivity (e.g., antimicrobial potency) via MIC assays .
- Mechanistic Insights : Use molecular docking to assess interactions with target enzymes (e.g., PFOR in anaerobic organisms) and correlate with substituent electronic effects .
- Data Interpretation : Conflicting activity data may arise from solubility differences; address this by measuring logP values and optimizing formulations (e.g., DMSO/PBS mixtures) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Comparative Assays : Test the compound against standardized cell lines (e.g., HCT-116 for anticancer, S. aureus for antimicrobial) under identical conditions to isolate structure- or assay-dependent effects .
- Metabolomic Profiling : Use LC-MS to identify metabolite intermediates in different biological systems, which may explain divergent activities .
- Statistical Validation : Apply ANOVA or machine learning models to distinguish noise from biologically significant trends in dose-response data .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approach :
- ADME Profiling : Measure plasma stability (e.g., half-life in rat serum), cytochrome P450 inhibition, and membrane permeability (Caco-2 assays) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability, guided by metabolic pathway predictions .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing thiadiazole-benzamide hybrids, and how are they mitigated?
- Challenges :
- Side Reactions : Oxidative degradation of thiadiazole rings under acidic conditions.
- Solutions : Use inert atmospheres (N/Ar) and stabilize intermediates with chelating agents (e.g., EDTA) .
- Yield Optimization : Employ high-throughput screening (HTS) to identify ideal solvent systems (e.g., ethanol/water mixtures) and catalyst ratios .
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
- Workflow :
- Virtual Screening : Use molecular dynamics (MD) simulations to predict binding affinities for kinase or protease targets .
- QSAR Modeling : Train models on datasets of thiadiazole derivatives to prioritize substituents with desired electronic or steric profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
